molecular formula C21H18O4 B2780430 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one CAS No. 858763-73-2

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2780430
CAS No.: 858763-73-2
M. Wt: 334.371
InChI Key: IDEUTQMIDRMGGS-UHFFFAOYSA-N
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Description

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Scientific Research Applications

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.

    Materials Science: The compound’s photophysical properties make it a candidate for developing photoresponsive materials and optical data storage devices.

    Analytical Chemistry: It is used as a fluorescence derivatization reagent for detecting alcohols in high-performance liquid chromatography.

Preparation Methods

The synthesis of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. The key steps include the formation of the benzofuran core, followed by the introduction of the chromen-2-one moiety. Common synthetic routes involve the use of reagents such as methoxybenzaldehyde, methyl ketones, and chromen-2-one derivatives under specific reaction conditions like acid or base catalysis, elevated temperatures, and inert atmospheres. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and chromen-2-one rings, using reagents like halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects or bind to microbial cell components to exhibit antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can be compared with other benzofuran derivatives such as:

    4-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]thiomorpholine: Known for its anthelmintic properties.

    (4-Bromophenyl)(6-Methoxy-3-methyl-1-benzofuran-2-yl)methanone: Studied for its potential biological activities.

    4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-1,3-benzenediol: Investigated for its photophysical properties.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-11-5-7-16-17(10-19(22)25-20(16)12(11)2)21-13(3)15-8-6-14(23-4)9-18(15)24-21/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEUTQMIDRMGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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